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Compound Name: Iferanserin

Cat. No.: B8103043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Iferanserin is a selective serotonin 5-HT2A receptor antagonist that has been investigated for

its therapeutic potential in various conditions, notably for the treatment of hemorrhoid disease.

[1][2] This technical guide provides a comprehensive overview of the chemical structure,

properties, and pharmacological profile of Iferanserin, with a focus on its mechanism of action

and the signaling pathways it modulates. This document is intended to serve as a resource for

researchers and professionals involved in drug discovery and development.

Chemical Structure and Identifiers
Iferanserin, also known by its synonyms S-MPEC and VEN-309, is a synthetic molecule with a

well-defined chemical structure.[3]
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Identifier Value

IUPAC Name
(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-

yl]ethyl]phenyl]-3-phenylprop-2-enamide[2]

CAS Number 58754-46-4[1]

Molecular Formula C23H28N2O

Molecular Weight 348.49 g/mol

SMILES
C[N]1CCCC[C@H]1CCc2ccccc2NC(=O)C=Cc3

ccccc3

InChI Key UXIPFQUBOVWAQW-UEBLJOKOSA-N

PubChem CID 6445539

Table 1: Chemical Identifiers for Iferanserin

Physicochemical Properties
Detailed experimental data on the physicochemical properties of Iferanserin are not

extensively available in the public domain. The following table summarizes the available

information.

Property Value

Physical State Solid

Melting Point Not available

Boiling Point Not available

Solubility

Soluble in DMSO. A stock solution of 25 mg/mL

in DMSO has been reported. A suspended

solution of 2.5 mg/mL can be prepared in 20%

SBE-β-CD in saline, and a clear solution of ≥ 2.5

mg/mL can be prepared in corn oil.

pKa Not available
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Table 2: Physicochemical Properties of Iferanserin

Pharmacology
Mechanism of Action
Iferanserin is a selective antagonist of the serotonin 5-HT2A receptor. The 5-HT2A receptor is

a G-protein coupled receptor (GPCR) that is widely distributed in the central and peripheral

nervous systems, as well as in other tissues such as smooth muscle and platelets. Serotonin

(5-hydroxytryptamine, 5-HT) is the endogenous ligand for this receptor. By blocking the binding

of serotonin to the 5-HT2A receptor, Iferanserin inhibits the downstream signaling cascades

that are normally initiated by receptor activation.

Pharmacodynamics
The pharmacodynamic effects of Iferanserin are primarily related to its antagonism of the 5-

HT2A receptor. In the context of its investigation for hemorrhoid disease, it is proposed that

intra-anal application of Iferanserin may modify the local vascular effects of serotonin, thereby

reducing symptoms such as bleeding and itching. A Phase IIb clinical trial has suggested that

twice-daily intra-anal administration of 10 mg Iferanserin was associated with a significant

reduction in the severity of bleeding and itching compared to placebo.

Pharmacokinetics
Specific pharmacokinetic parameters for Iferanserin, such as absorption, distribution,

metabolism, and excretion, are not well-documented in publicly available literature.

Signaling Pathways
The 5-HT2A receptor, the target of Iferanserin, is known to couple to several intracellular

signaling pathways. The primary and best-characterized pathway involves the activation of

Gq/11 proteins.
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Figure 1. Simplified 5-HT2A Receptor Signaling Pathway.

Upon activation by serotonin, the 5-HT2A receptor activates the Gq/11 protein, which in turn

stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to

the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺,

activates protein kinase C (PKC). These signaling events ultimately lead to various cellular

responses. Iferanserin, by blocking the initial activation of the 5-HT2A receptor, prevents this

entire cascade.

The 5-HT2A receptor can also signal through β-arrestin pathways, which can lead to receptor

desensitization and internalization, as well as initiate distinct downstream signaling events.

Experimental Protocols
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Detailed experimental protocols for the synthesis and pharmacological evaluation of

Iferanserin are not readily available in peer-reviewed literature. However, a general workflow

for characterizing a novel 5-HT2A antagonist in vitro is presented below.
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Figure 2. General workflow for in vitro characterization.
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This generalized workflow outlines the key steps in characterizing a compound like Iferanserin
as a 5-HT2A receptor antagonist. It begins with the chemical synthesis and purification of the

compound, followed by structural verification. In parallel, a suitable in vitro assay is developed,

typically using a cell line that recombinantly expresses the human 5-HT2A receptor. A

functional assay, such as a calcium flux assay that measures the release of intracellular

calcium upon receptor activation, is commonly employed. The potency of the endogenous

agonist (serotonin) is first determined. Then, the ability of Iferanserin to inhibit the serotonin-

induced response is measured at various concentrations. Data from these experiments can be

used to perform a Schild analysis to determine the pA2 value, a measure of antagonist affinity.

Finally, the selectivity of the compound is assessed by testing its activity against a panel of

other receptors.

Conclusion
Iferanserin is a selective 5-HT2A receptor antagonist with a defined chemical structure. Its

pharmacological activity is centered on blocking the effects of serotonin at this receptor, which

has been explored for the treatment of hemorrhoid disease. While its primary mechanism of

action is established, detailed public information on its physicochemical properties and a full

pharmacokinetic profile is limited. The signaling pathways modulated by the 5-HT2A receptor

are well-characterized, providing a solid foundation for understanding the molecular

consequences of Iferanserin's action. Further research and publication of detailed

experimental data would be beneficial for a more complete understanding of this compound's

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Iferanserin: A Technical Guide to its Chemical Structure
and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8103043#iferanserin-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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